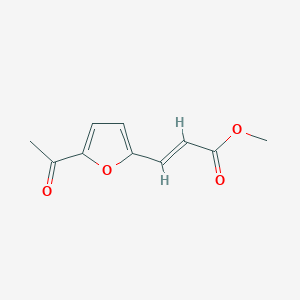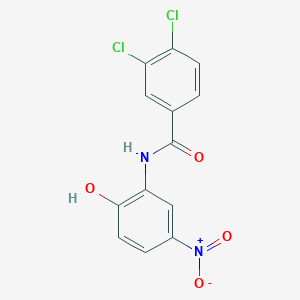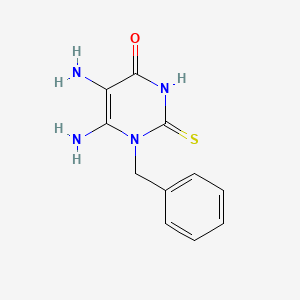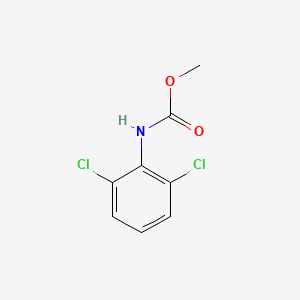
Methyl 2,6-dichlorophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dichlorophenylcarbamate is an organic compound with the molecular formula C8H7Cl2NO2 It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a 2,6-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichlorophenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroaniline with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 2,6-dichloroaniline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of methyl 2,6-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors. For example, in the context of its use as a pesticide, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function in pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chlorophenylcarbamate
- Methyl 3,5-dichlorophenylcarbamate
- Ethyl 2,6-dichlorophenylcarbamate
Uniqueness
Methyl 2,6-dichlorophenylcarbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions enhances its stability and effectiveness compared to other carbamate derivatives.
Eigenschaften
CAS-Nummer |
54268-07-4 |
|---|---|
Molekularformel |
C8H7Cl2NO2 |
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
methyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
ATABSDIEBKPYGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




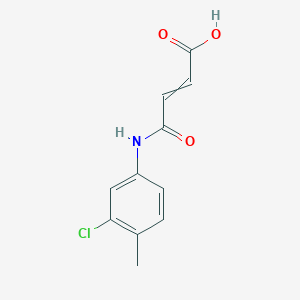


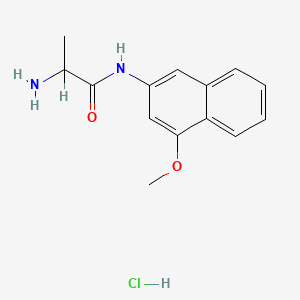

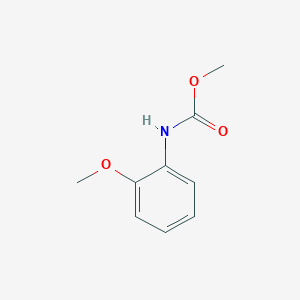

![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)

